
8-Metoxiguanosina
Descripción general
Descripción
8-Methoxyguanosine is a modified nucleobase analogue. It’s a guanosine derivative that contains a methoxy group at the 8th position . This modification can serve as a powerful tool for changing the physicochemical and biological properties of DNA or RNA .
Synthesis Analysis
8-Methoxyguanosine (mxG) and 8-benzyloxyguanosine (bxG) phosphoramidites were synthesized and incorporated into RNA using standard β-cyanoethyl chemistry and automated RNA synthesis . The methoxy and benzyloxy substituents are electron-donating groups, decreasing the rate of depurination in the monomers .Chemical Reactions Analysis
The presence of 8-substituted guanosine derivatives, such as 8-methoxyguanosine, significantly decreased the thermodynamic stability of RNA duplexes . Moreover, these derivatives decreased mismatch discrimination .Aplicaciones Científicas De Investigación
Influencia en la estabilidad del dúplex de ARN
Una de las aplicaciones clave de la 8-Metoxiguanosina (mxG) es en el estudio de la estabilidad del dúplex de ARN. Se ha demostrado que mxG disminuye la estabilidad del dúplex de ARN en 1,87 kcal/mol, lo que corresponde a una disminución significativa de 20 veces en la constante de unión. Esta propiedad se utiliza en la investigación para comprender la termodinámica de las interacciones de ácidos nucleicos y para explorar el potencial de mxG para usarse como una herramienta para regular la expresión genética a través de mecanismos de interferencia de ARN .
Análogo de nucleobase modificado
Como análogo de nucleobase modificado, la this compound sirve como una poderosa herramienta para alterar las propiedades fisicoquímicas y biológicas del ADN o ARN. Los derivados de guanosina con sustituyentes voluminosos en la posición 8, como mxG, se sabe que adoptan una conformación sin del enlace N-glucósido. Esta conformación única se puede explotar en la investigación científica para estudiar la estructura, función y dinámica de los ácidos nucleicos .
Estudios termodinámicos y discriminación de desajuste
La incorporación de mxG en oligorribonucleótidos se ha utilizado para investigar su influencia en la estabilidad termodinámica y la discriminación de desajuste en dúplex de ARN. La presencia de mxG disminuye significativamente la estabilidad termodinámica y también afecta la discriminación de desajuste, lo cual es crucial para comprender las interacciones ARN-ARN y diseñar oligonucleótidos antisentido con mayor especificidad .
Direcciones Futuras
Mecanismo De Acción
Target of Action
8-Methoxyguanosine is a modified nucleobase analogue that primarily targets RNA . It interacts with RNA to change its physicochemical and biological properties .
Mode of Action
8-Methoxyguanosine, as a guanosine derivative, contains a bulky substituent at the 8 position . This modification allows it to adopt a syn conformation of the N-glycoside bond . In rna, theanti conformation is predominant in Watson-Crick base pairing . This difference in conformation influences the interaction of 8-Methoxyguanosine with RNA .
Biochemical Pathways
The methoxy substituent in 8-Methoxyguanosine is an electron-donating group . This property decreases the rate of depurination in the monomers, as confirmed by N-glycoside bond stability assessments . The presence of 8-Methoxyguanosine in RNA can significantly decrease the thermodynamic stability of RNA duplexes .
Pharmacokinetics
The modification of guanosine to 8-methoxyguanosine is known to influence the stability of rna duplexes , which could potentially impact its bioavailability and distribution.
Result of Action
The presence of 8-Methoxyguanosine in RNA significantly decreases the thermodynamic stability of RNA duplexes . Moreover, the presence of 8-substituted guanosine derivatives, such as 8-Methoxyguanosine, decreases mismatch discrimination . This can have a profound effect on the molecular and cellular functions of RNA.
Análisis Bioquímico
Biochemical Properties
8-Methoxyguanosine plays a crucial role in biochemical reactions, particularly in the context of nucleic acid stability and hybridization. The methoxy group at the eighth position of guanosine decreases the rate of depurination, enhancing the stability of the nucleoside . This modification also affects the thermodynamic stability of RNA duplexes, as the presence of 8-methoxyguanosine significantly decreases the stability of these structures . The compound interacts with various enzymes and proteins involved in nucleic acid metabolism, including RNA polymerases and nucleases, influencing their activity and specificity.
Cellular Effects
8-Methoxyguanosine impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The incorporation of 8-methoxyguanosine into RNA can lead to altered RNA structures, affecting the binding of regulatory proteins and the efficiency of translation . This modification can also influence the cellular response to stress and DNA damage, as the stability of nucleic acids is crucial for maintaining genomic integrity.
Molecular Mechanism
The molecular mechanism of 8-Methoxyguanosine involves its interaction with nucleic acids and proteins at the molecular level. The methoxy group at the eighth position of guanosine can adopt different conformations, influencing the overall structure of the nucleic acid . This modification can lead to changes in the binding affinity of nucleic acids to proteins, affecting processes such as transcription, replication, and repair. Additionally, 8-methoxyguanosine can act as an inhibitor or activator of specific enzymes, depending on the context of its incorporation into nucleic acids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methoxyguanosine can change over time due to its stability and degradation. The methoxy group enhances the stability of the nucleoside, reducing the rate of depurination and degradation . Long-term studies have shown that the presence of 8-methoxyguanosine can lead to sustained changes in cellular function, particularly in the context of RNA stability and gene expression . These effects are observed in both in vitro and in vivo studies, highlighting the importance of this modification in biochemical research.
Dosage Effects in Animal Models
The effects of 8-Methoxyguanosine vary with different dosages in animal models. At low doses, the compound can enhance the stability of nucleic acids and improve cellular function. At high doses, 8-methoxyguanosine can lead to toxic or adverse effects, including disruptions in gene expression and cellular metabolism . Threshold effects have been observed, where the beneficial effects of the compound are outweighed by its toxicity at higher concentrations.
Metabolic Pathways
8-Methoxyguanosine is involved in various metabolic pathways, particularly those related to nucleic acid metabolism. The compound interacts with enzymes such as RNA polymerases and nucleases, influencing their activity and specificity . These interactions can affect the overall metabolic flux and levels of metabolites within the cell, highlighting the importance of 8-methoxyguanosine in cellular metabolism.
Transport and Distribution
The transport and distribution of 8-Methoxyguanosine within cells and tissues are influenced by its interactions with transporters and binding proteins. The methoxy group can affect the localization and accumulation of the compound, leading to changes in its distribution within the cell . These effects are crucial for understanding the overall impact of 8-methoxyguanosine on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 8-Methoxyguanosine is influenced by targeting signals and post-translational modifications. The presence of the methoxy group can direct the compound to specific compartments or organelles within the cell, affecting its activity and function
Propiedades
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O6/c1-21-11-13-4-7(14-10(12)15-8(4)20)16(11)9-6(19)5(18)3(2-17)22-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVSREMEETTXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990796 | |
| Record name | 2-Imino-8-methoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7057-53-6 | |
| Record name | NSC90392 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imino-8-methoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of 8-methoxyguanosine on the activity of ribonucleases?
A2: The presence of 8-methoxyguanosine within RNA molecules alters their recognition and cleavage by various ribonucleases []. For example, RNase T1, which typically cleaves RNA at single-stranded guanosine residues, does not recognize 8-methoxyguanosine []. In contrast, RNase A can cleave at sites containing 8-methoxyguanosine, albeit with a preference for cytidine over 8-methoxyguanosine and uridine []. This suggests that the presence of 8-methoxyguanosine may influence RNA processing and degradation pathways within cells.
Q2: Does 8-methoxyguanosine exhibit any immunostimulatory properties?
A3: Yes, research suggests that 8-methoxyguanosine possesses immunostimulating activity, particularly for B lymphocytes []. This finding highlights the potential for 8-methoxyguanosine and related compounds to be investigated further for their potential applications in immunomodulation and immunotherapy.
Q3: Can 8-methoxyguanosine be used to enhance the properties of supramolecular hydrogels?
A4: Yes, polymeric derivatives of 8-methoxyguanosine, specifically those based on poly(dimethylacrylamide), have shown the ability to enhance the mechanical properties of supramolecular hydrogels formed by low molecular weight 8-methoxyguanosine derivatives []. These polymeric derivatives act as supramolecular cross-linking agents, leading to a significant increase in the mechanical strength of the gels []. This finding suggests potential applications of 8-methoxyguanosine derivatives in materials science and biomedical engineering.
Q4: How does the chemical stability of 8-methoxyguanosine compare to that of natural guanosine?
A5: The methoxy group in 8-methoxyguanosine increases its stability against depurination compared to natural guanosine []. This enhanced stability is attributed to the electron-donating nature of the methoxy group, which strengthens the N-glycosidic bond [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Phenylsulfonyl)amino]cyclopentanecarboxylic acid](/img/structure/B1659933.png)

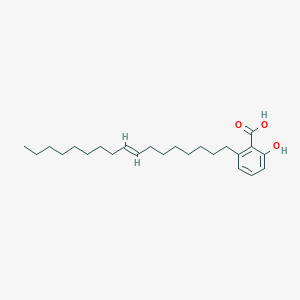
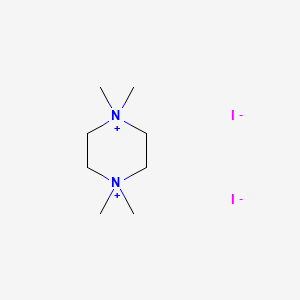
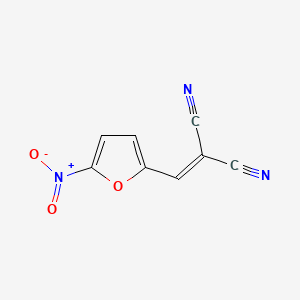
![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol hydrochloride](/img/structure/B1659940.png)
![4-[(2E)-2-benzylidenehydrazinyl]-5-bromo-1H-pyridazin-6-one](/img/structure/B1659941.png)
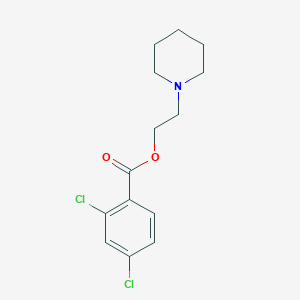
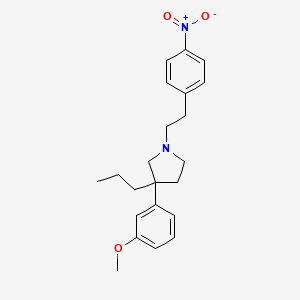
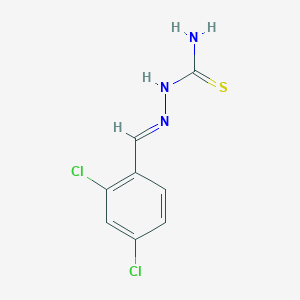
![2-(2-Chlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane](/img/structure/B1659947.png)
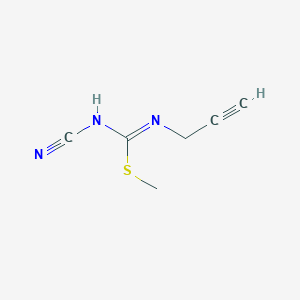
![4a-Bromo-8-methoxy-1,4a,5,10a-tetrahydropyrimido[5,4-b]quinoline-2,4,10(3H)-trione](/img/structure/B1659950.png)
![11h-Indeno[1,2-b]quinoxalin-11-one 5-oxide](/img/structure/B1659952.png)